Benzenecarbothioamide, 3-ethoxy-4-propoxy-
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Overview
Description
Benzenecarbothioamide, 3-ethoxy-4-propoxy- is an organic compound with the molecular formula C12H17NO2S It is a derivative of benzenecarbothioamide, featuring ethoxy and propoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 3-ethoxy-4-propoxy- typically involves the reaction of 3-ethoxy-4-propoxybenzenamine with carbon disulfide in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of Benzenecarbothioamide, 3-ethoxy-4-propoxy- may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 3-ethoxy-4-propoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of Benzenecarbothioamide, 3-ethoxy-4-propoxy-.
Scientific Research Applications
Benzenecarbothioamide, 3-ethoxy-4-propoxy- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 3-ethoxy-4-propoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzenecarbothioamide, 3-ethoxy-4-propoxy- can be compared with other similar compounds, such as:
Benzenecarbothioamide: The parent compound without ethoxy and propoxy substituents.
Benzenecarbothioamide, 3-methoxy-4-propoxy-: A similar compound with a methoxy group instead of an ethoxy group.
Benzenecarbothioamide, 3-ethoxy-4-butoxy-: A compound with a butoxy group instead of a propoxy group.
Uniqueness
The unique combination of ethoxy and propoxy substituents on the benzene ring of Benzenecarbothioamide, 3-ethoxy-4-propoxy- imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60759-01-5 |
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Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
3-ethoxy-4-propoxybenzenecarbothioamide |
InChI |
InChI=1S/C12H17NO2S/c1-3-7-15-10-6-5-9(12(13)16)8-11(10)14-4-2/h5-6,8H,3-4,7H2,1-2H3,(H2,13,16) |
InChI Key |
HXBLGWGNNARSRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=S)N)OCC |
Origin of Product |
United States |
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